N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Overview
Description
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a useful research compound. Its molecular formula is C20H20FN3O2 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 353.15395505 g/mol and the complexity rating of the compound is 672. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structure-Activity Relationships in Drug Design
Compounds with complex structures, including bicyclic elements and specific functional groups, are frequently studied for their potential as drug candidates. For example, a study on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors investigated various heterocycles to improve metabolic stability (Stec et al., 2011). These efforts highlight the importance of specific molecular modifications in enhancing drug properties, which could be relevant for modifying and understanding the applications of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide.
Potential Therapeutic Applications
Research into compounds with specific structural features often aims to discover or optimize their therapeutic effects. While the direct effects of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide were not covered, studies on related compounds provide insights into how such molecules could be beneficial. For instance, investigations into fucoidan's effects on acetaminophen-induced hepatotoxicity or the protective activity of anthocyanin-rich extracts from bilberries and blackcurrants on similar liver damage showcase the ongoing search for compounds that can mitigate drug-induced toxicities (Wang et al., 2018), (Cristani et al., 2016).
Chemical Synthesis and Modification
Research also focuses on the synthesis and characterization of compounds with specific structural features, including bicyclic components and acetamide groups. For example, studies on the rapid conversion of API hydrates to anhydrous forms in aqueous media, or the synthesis and biological activity of acetamides and arylureas derived from specific heterocyclic structures, demonstrate the interest in understanding and manipulating the physical and chemical properties of such compounds for various applications (Petrova et al., 2009), (Mazzone et al., 1987).
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c21-17-4-2-1-3-16(17)18-7-8-20(26)24(23-18)12-19(25)22-11-15-10-13-5-6-14(15)9-13/h1-8,13-15H,9-12H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJNZVAKHQAOSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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